Obtusifolin

CYP1A2 Inhibition Drug Metabolism Chemoprevention

Obtusifolin (CAS: 477-85-0) is the only Cassiae Semen anthraquinone with exceptional CYP1A2 selectivity (IC50=0.19 µM) and superior thrombin inhibition potency (IC50=9.08 µM, 1.46-fold more potent than aurantio-obtusin). Its unique C-8 methoxy/C-7 hydroxy substitution avoids promiscuous P450 inhibition seen with emodin. For isoform-specific metabolism assays, non-peptidic DTI development, or direct AChE inhibition studies without glycoside interference, purchase this high-purity standard.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 477-85-0
Cat. No. B191992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObtusifolin
CAS477-85-0
Synonymsobtusifolin
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O
InChIInChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3
InChIKeyNYRXUBDGDSRBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obtusifolin (CAS 477-85-0) for Scientific Procurement: An Anthraquinone Scaffold with Multi-Target Potential


Obtusifolin (CAS: 477-85-0) is a naturally occurring anthraquinone, primarily isolated from the seeds of *Cassia obtusifolia* (or *Cassia tora*), a plant widely used in traditional medicine [1]. This compound has garnered scientific interest for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and enzyme inhibitory properties [2]. Its core structure, an anthraquinone scaffold with specific methoxy and hydroxy substitutions, underpins its ability to interact with multiple biological targets, differentiating it from other common anthraquinones. Procuring obtusifolin is essential for researchers aiming to investigate its unique polypharmacology or to use it as a selective chemical probe, as its specific substitution pattern yields a distinct biological profile compared to its in-class analogs.

Why Obtusifolin Cannot Be Interchanged with Other Cassia-Derived Anthraquinones


The anthraquinone family is structurally diverse, and even minor differences in substitution patterns can lead to profound changes in biological activity, target selectivity, and pharmacokinetic behavior. This is especially true for obtusifolin compared to other major anthraquinones found in Cassiae Semen, such as aurantio-obtusin, obtusin, chryso-obtusin, or emodin. Obtusifolin possesses a unique combination of a methoxy group at C-8 and a hydroxy group at C-7, which is critical for its high selectivity toward the CYP1A2 enzyme over other P450 isoforms [1] and for its specific binding interactions with targets like thrombin [2]. Therefore, procuring a generic 'anthraquinone mix' or a different isolated anthraquinone from the same source will not replicate the specific quantitative profile of obtusifolin. The evidence below details these precise, quantifiable differences that justify the selective procurement of obtusifolin for targeted research applications.

Quantitative Differentiation of Obtusifolin from Closest Analogs: An Evidence-Based Guide for Selection


Selective CYP1A2 Inhibition: A >150-Fold Difference in Potency vs. Other P450 Isoforms

Obtusifolin acts as a potent and selective inhibitor of the CYP1A2 enzyme. A direct head-to-head comparison of its inhibitory effects on nine cytochrome P450 isoforms in human liver microsomes (HLMs) revealed an IC50 of 0.19 ± 0.01 µM for CYP1A2. In contrast, its inhibitory effect on other major P450s was negligible, with IC50 values greater than 28.6 µM for CYP2C9 and greater than 50 µM for CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A [1]. This indicates an over 150-fold higher potency for CYP1A2 compared to the next most sensitive isoform. This high selectivity is a key differentiator from other anthraquinones like emodin, which is known to inhibit multiple P450 isoforms including CYP1A2, CYP2C9, CYP2D6, and CYP3A4 [2].

CYP1A2 Inhibition Drug Metabolism Chemoprevention

Thrombin Inhibition Potency: Obtusifolin vs. Other Cassiae Semen Anthraquinones

In a direct head-to-head comparison of four major anthraquinones from Cassiae semen, obtusifolin demonstrated the most potent inhibition of human thrombin. Obtusifolin exhibited an IC50 of 9.08 µM, outperforming its close structural analog aurantio-obtusin (IC50 = 13.30 µM), as well as obtusin (IC50 = 27.88 µM) and chryso-obtusin (IC50 = 19.63 µM) [1]. Kinetic analysis further confirmed that obtusifolin and aurantio-obtusin are strong mixed-type inhibitors, with Ki values of 9.63 µM and 10.30 µM, respectively. Molecular docking revealed that the unique combination of the C-7 hydroxyl and C-8 methoxyl groups on the obtusifolin scaffold is crucial for establishing key hydrogen bonds within the thrombin catalytic cavity, a feature not fully shared by the other analogs [1].

Thrombin Inhibition Antithrombotic Cardiovascular

Enhanced Acetylcholinesterase (AChE) Inhibition Compared to its Glycoside, Gluco-obtusifolin

A direct comparison between obtusifolin and its glucoside derivative, gluco-obtusifolin, revealed a significant difference in their ability to inhibit acetylcholinesterase (AChE) in vitro. Obtusifolin showed an IC50 of 18.5 µM, which is approximately half the IC50 value of gluco-obtusifolin, which was 37.2 µM [1]. This 2-fold difference in potency is directly attributable to the absence of the glucose moiety, highlighting the importance of the aglycone structure for interaction with the AChE active site. In vivo, this difference in potency translated to a lower effective dose in behavioral models: obtusifolin at 0.5 mg/kg (p.o.) significantly improved cognitive performance, whereas a 2 mg/kg (p.o.) dose of gluco-obtusifolin was required to achieve a similar effect in the Morris water maze test [1].

Acetylcholinesterase Cognitive Impairment Cholinergic Signaling

Comparative Analgesic Efficacy: Aglycone vs. Glycoside in Neuropathic Pain Models

In a study directly comparing the analgesic effects of obtusifolin and gluco-obtusifolin across multiple rodent models of pain, both compounds exhibited significant antinociceptive activity, but with some distinctions. For instance, in the formalin-induced inflammatory pain test (phase 2), both compounds reduced licking/biting time in a dose-dependent manner (0.25-2 mg/kg). In the oxaliplatin-induced neuropathic pain model, a measure of chemotherapy-induced peripheral neuropathy, obtusifolin and gluco-obtusifolin both reversed mechanical allodynia [1]. While the study did not find a stark potency difference in these behavioral models, the aglycone form (obtusifolin) is generally considered the more metabolically active species, as gluco-obtusifolin is a prodrug that is hydrolyzed in vivo to release obtusifolin [1].

Analgesic Neuropathic Pain Allodynia

Pharmacokinetic Distinctions: Enhanced Exposure from Processed vs. Raw Plant Material

A comparative pharmacokinetic study in rats revealed that the processing (parching) of Cassiae Semen significantly enhances the bioavailability of obtusifolin. When administered as part of a parched extract (P-SC), the maximum plasma concentration (Cmax) of obtusifolin was significantly higher compared to the raw extract (R-SC) [1]. This finding is specific to obtusifolin and a few other anthraquinones; not all compounds in the extract showed this behavior. The study reported that the Cmax and AUC for obtusifolin were significantly elevated in the P-SC group (p < 0.05), while the mean residence time (MRT0-12) was also significantly higher [1]. This indicates that the formulation or sourcing context can greatly impact the in vivo exposure of obtusifolin, a critical consideration for in vivo efficacy studies.

Pharmacokinetics Bioavailability Cmax

Targeted Research and Industrial Applications for Obtusifolin Based on its Differentiated Profile


Investigating CYP1A2-Mediated Drug Metabolism and Herb-Drug Interactions

Based on its exceptional selectivity for CYP1A2 (IC50 = 0.19 µM) over other P450 isoforms (all IC50 > 28.6 µM), as established in Section 3, obtusifolin is the ideal chemical probe for researchers investigating CYP1A2-specific metabolism. Unlike promiscuous inhibitors such as emodin, obtusifolin can be used in in vitro assays (e.g., with human liver microsomes) to attribute metabolic changes to CYP1A2 activity with a high degree of confidence [1]. This application is directly relevant to studies on the bioactivation of procarcinogens and the assessment of potential herb-drug interactions involving CYP1A2 substrates.

Lead Compound Development for Direct Thrombin Inhibitors (DTIs)

The evidence from Section 3 shows that obtusifolin is the most potent thrombin inhibitor among major Cassiae Semen anthraquinones, with an IC50 of 9.08 µM, which is 1.46-fold more potent than the closest analog, aurantio-obtusin [2]. Its unique binding mode, which involves interactions at the catalytic site and two exosites, provides a distinct scaffold for medicinal chemists. This makes obtusifolin a superior starting point over other in-class compounds for the development of novel, non-peptidic direct thrombin inhibitors (DTIs) with potentially improved safety and efficacy profiles.

Mechanistic Studies of Cognitive Impairment and Cholinergic Function

Researchers studying cognitive enhancement or the cholinergic hypothesis of Alzheimer's disease will find obtusifolin to be a more potent and direct-acting tool than its glycoside, gluco-obtusifolin. As shown in Section 3, obtusifolin inhibits acetylcholinesterase (AChE) with a 2-fold higher potency (IC50 = 18.5 µM) than gluco-obtusifolin (IC50 = 37.2 µM) [3]. In vivo, this translates to a 4-fold lower effective dose in behavioral models. By using the pure aglycone, researchers can achieve robust AChE inhibition and cognitive improvements without the complexity of in vivo deglycosylation kinetics.

In Vivo Studies Requiring Consistent and Defined Exposure

For preclinical in vivo studies, the use of pure obtusifolin is essential to ensure reproducible pharmacokinetic (PK) exposure. Data from Section 3 highlights that the source and processing of Cassiae Semen can significantly alter obtusifolin's Cmax and AUC [4]. By procuring a well-characterized, high-purity obtusifolin standard, scientists can avoid the variability inherent in plant extracts and conduct definitive dose-response and PK/PD studies. This is particularly critical for studies of its chemopreventive or nephroprotective effects, where achieving a specific plasma concentration (e.g., the reported Cmax of 152.5 ng/ml at 0.39 h after a 1.3 mg/kg dose in rats [5]) may be a key experimental parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obtusifolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.